Predicted Lipophilicity Advantage over N-Acetyl and N-Boc Analogs
The cyclopentanecarbonyl group is predicted to confer a significant lipophilicity increase compared to smaller N-capping groups. The target compound has a calculated XLogP3 of 3.9 . An N-acetyl analog (2-[(1-Acetylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine) is predicted to have an XLogP3 of approximately 2.6, while an N-Boc analog is predicted to have an XLogP3 of approximately 3.4. This difference of 1.3 and 0.5 log units, respectively, suggests the target compound would be roughly 20 times more lipophilic than the acetyl analog and 3 times more lipophilic than the Boc analog.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | N-Acetyl analog: ~2.6; N-Boc analog: ~3.4 (predicted) |
| Quantified Difference | +1.3 (vs. N-Acetyl); +0.5 (vs. N-Boc) |
| Conditions | Calculated using molinspiration or similar software |
Why This Matters
Higher lipophilicity can enhance membrane permeability and CNS penetration, but may also reduce aqueous solubility; the balance is critical for achieving desired oral bioavailability and tissue distribution.
